molecular formula C13H18N2O B13919885 3-(2-Isopropylphenyl)piperazin-2-one

3-(2-Isopropylphenyl)piperazin-2-one

Cat. No.: B13919885
M. Wt: 218.29 g/mol
InChI Key: DPZOCPXSQZAPCJ-UHFFFAOYSA-N
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Description

3-(2-Isopropylphenyl)piperazin-2-one is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various drugs due to their versatile chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Isopropylphenyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of piperazine derivatives often involves parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Isopropylphenyl)piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

3-(2-Isopropylphenyl)piperazin-2-one has numerous applications in scientific research. It is used in the synthesis of biologically active compounds and pharmaceuticals. Its derivatives are employed in the development of drugs for various therapeutic areas, including antiemetic drugs like Aprepitant . Additionally, it is used in the synthesis of peptide-based drugs and as a building block for other heterocyclic compounds .

Mechanism of Action

The mechanism of action of 3-(2-Isopropylphenyl)piperazin-2-one involves its interaction with specific molecular targets and pathwaysThis interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-(2-Isopropylphenyl)piperazin-2-one include other piperazine derivatives such as 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones . These compounds share similar structural features and biological activities.

Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This compound’s isopropylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in drug development .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

3-(2-propan-2-ylphenyl)piperazin-2-one

InChI

InChI=1S/C13H18N2O/c1-9(2)10-5-3-4-6-11(10)12-13(16)15-8-7-14-12/h3-6,9,12,14H,7-8H2,1-2H3,(H,15,16)

InChI Key

DPZOCPXSQZAPCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C2C(=O)NCCN2

Origin of Product

United States

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